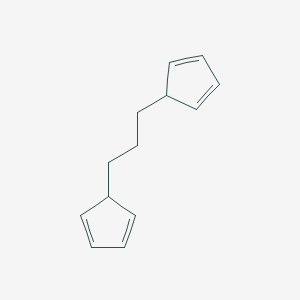
1,3-Cyclopentadiene, 5,5'-(1,3-propanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is an organic compound with the molecular formula C13H16. This compound is a derivative of cyclopentadiene, a colorless liquid with a strong and unpleasant odor. Cyclopentadiene is known for its role in the production of cyclopentene and its derivatives, and it is a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- can be synthesized through various methods. One common approach involves the dehydrogenation of cyclopentadiene or the monomerization of its dimer . The compound can also be obtained from the C6–C8 petroleum distillation fraction and coke oven light oil fractions .
Industrial Production Methods
In industrial settings, cyclopentadiene production is often not distinguished from dicyclopentadiene since they interconvert. Commercial dicyclopentadiene is cracked by heating to around 180°C to obtain the cyclopentadiene monomer, which is then used to synthesize 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopentadienone derivatives, while reduction reactions may produce more saturated cyclopentane derivatives .
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- has several scientific research applications, including:
Biology: Research in biology may involve the compound in studies related to its reactivity and interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of various products. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A colorless liquid with a strong odor, used as a precursor to cyclopentadienyl anion.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of cyclopentadiene monomer.
Cyclopentadienone: A derivative of cyclopentadiene, formed through oxidation reactions.
Uniqueness
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications. The presence of the 1,3-propanediyl group distinguishes it from other cyclopentadiene derivatives, providing unique properties and reactivity patterns .
Propiedades
Número CAS |
81808-03-9 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
5-(3-cyclopenta-2,4-dien-1-ylpropyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H16/c1-2-7-12(6-1)10-5-11-13-8-3-4-9-13/h1-4,6-9,12-13H,5,10-11H2 |
Clave InChI |
AQAHYZBHLXLSHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C=C1)CCCC2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


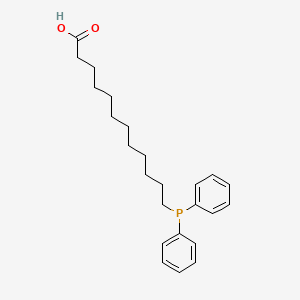


![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)


![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
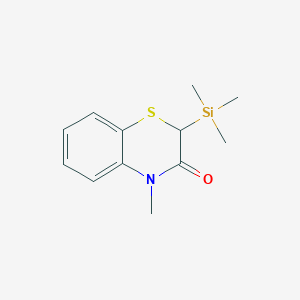
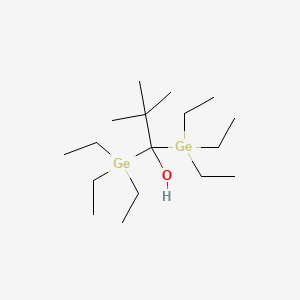
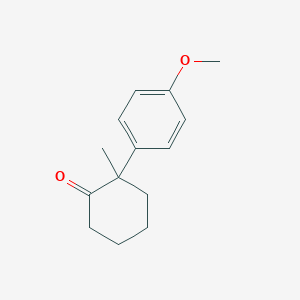
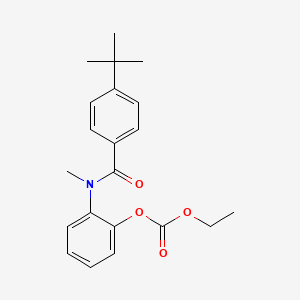

![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
